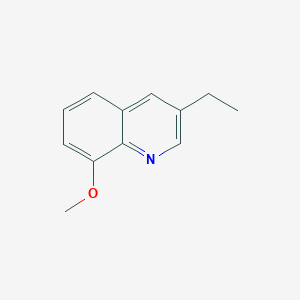

3-Ethyl-8-methoxyquinoline

概要

説明

オキシドロン酸は、(ヒドロキシメチレン)ビスホスホン酸としても知られており、分子式がCH₆O₇P₂、分子量が192.00 g/molのビスホスホネート化合物です . 主に、成人および小児患者の骨形成変化の部位を示すための診断用骨格画像化剤として使用されます . この化合物は、骨のヒドロキシアパタイトに結合する能力が知られており、さまざまな医療および科学的用途で役立ちます。

準備方法

合成経路および反応条件

オキシドロン酸の合成は、通常、制御された条件下で、亜リン酸(H₃PO₃)とホルムアルデヒド(CH₂O)を反応させることで行われます。 反応は水性媒体中で行われ、生成物は結晶化によって単離されます . 一般的な反応は、次のように表すことができます。

H₃PO₃+CH₂O→CH₆O₇P₂

工業的生産方法

オキシドロン酸の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の品質を常に確保するために、高純度試薬と制御された反応条件の使用が含まれます。 反応混合物は通常、反応を促進するために加熱され、生成物は結晶化と濾過によって精製されます .

化学反応の分析

反応の種類

オキシドロン酸は、次のようないくつかのタイプの化学反応を起こします。

酸化: オキシドロン酸は、さまざまな酸化生成物を生成するために酸化することができます。

還元: この化合物は、特定の条件下で還元されて還元型を生成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と過酸化水素(H₂O₂)が含まれます。

還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化アルミニウムリチウム(LiAlH₄)などの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、オキシドロン酸の酸化は、さまざまなホスホン酸誘導体を生成する可能性があり、還元はヒドロキシメチルホスホン酸を生成する可能性があります .

科学研究における用途

オキシドロン酸は、次のような幅広い科学研究用途を持っています。

科学的研究の応用

Antimicrobial Properties

Research indicates that compounds in the quinoline family, including 3-ethyl-8-methoxyquinoline, exhibit notable antimicrobial activities. Quinoline derivatives have been shown to inhibit various pathogens, suggesting that this compound may disrupt bacterial cell wall synthesis or viral replication mechanisms. For instance, similar compounds have demonstrated efficacy in reducing intracellular viral protein production, indicating potential applications in antiviral therapies.

Anticancer Potential

Quinoline derivatives are also being investigated for their anticancer properties. Studies have shown that modifications in the quinoline structure can significantly alter their interaction profiles with cancer cells. The unique substitution pattern of this compound may enhance its efficacy against specific cancer types, warranting further investigation into its structure-activity relationships (SARs) to optimize its therapeutic potential .

Materials Science Applications

This compound can also be utilized in materials science, particularly as a component in organic light-emitting diodes (OLEDs). The compound's ability to act as an electron carrier makes it suitable for applications in electronic devices, where efficient charge transport is essential .

Synthesis and Characterization

The synthesis of this compound typically involves alkylation reactions using ethyl halides on 8-methoxyquinoline. Various methods can yield this compound, including:

- Alkylation : Involves the reaction of 8-methoxyquinoline with ethyl halides in the presence of a base.

- Condensation Reactions : Alternative synthetic routes may include condensation reactions that facilitate the formation of the desired compound.

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as NMR spectroscopy and mass spectrometry are commonly employed to validate the identity of this compound .

Case Study 1: Antiviral Activity

A study investigating similar quinoline derivatives found that they exhibited significant antiviral activity against various viral strains. The mechanisms involved included inhibition of viral replication and interference with viral protein synthesis. This suggests that this compound could be explored further for its antiviral properties through both in-silico and in vitro studies.

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, quinoline derivatives were tested against several bacterial strains. The results indicated that modifications to the quinoline structure could enhance antibacterial efficacy, particularly against antibiotic-resistant strains. This highlights the potential role of this compound as a lead compound for developing new antimicrobial agents .

作用機序

オキシドロン酸は、主に骨組織のヒドロキシアパタイトに結合することで効果を発揮します。この結合は、骨吸収を担う細胞である破骨細胞の活性を阻害します。 この化合物は、破骨細胞に液相エンドサイトーシスによって取り込まれ、細胞内に入ると、メバロン酸経路を阻害し、骨吸収の阻害につながります . このメカニズムは、他のビスホスホネートと似ており、オキシドロン酸は骨吸収の過剰に関連する状態の治療に有効です .

類似化合物との比較

類似化合物

ゾレドロン酸: 骨疾患の治療に使用されるもう1つのビスホスホネート。

アレンドロン酸: 骨粗鬆症の治療に使用され、化学構造は異なりますが、同じビスホスホネートクラスに属します.

イバンドロン酸: 骨粗鬆症の治療にも使用され、オキシドロン酸とは投与量と薬物動態が異なります.

独自性

オキシドロン酸は、ヒドロキシアパタイトに対する特異的な結合親和性と、骨格画像化における診断用途において独自性を持ちます。 骨形成変化の部位を示す能力により、医療診断において特に価値があります .

生物活性

3-Ethyl-8-methoxyquinoline is a quinoline derivative with notable biological activities, including antimicrobial and antiviral properties. This compound, characterized by its unique molecular structure, has gained attention for its potential applications in various therapeutic fields.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₃N₁O

- Molecular Weight : Approximately 199.24 g/mol

- Structural Features : The compound features an ethyl group at the 3-position and a methoxy group at the 8-position, contributing to its distinctive chemical properties and biological activities.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : The compound demonstrates effectiveness against various bacterial strains. For instance, studies have shown it can inhibit the growth of Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

- Antiviral Properties : In vitro studies suggest that this compound can disrupt viral replication mechanisms, potentially reducing the intracellular production of viral proteins. This indicates its promise as a candidate for antiviral therapies .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Disruption of Cell Wall Synthesis : Similar compounds in the quinoline family are known to inhibit bacterial cell wall synthesis, leading to cell lysis.

- Inhibition of Viral Replication : The compound may interfere with viral entry or replication within host cells, an area that warrants further exploration through in vitro and in vivo studies .

Comparative Analysis with Related Compounds

The following table summarizes some related quinoline derivatives and their notable properties:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Strong chelating agent |

| 4-Methylquinoline | Methyl group at position 4 | Antimicrobial activity |

| 5-Ethylquinolin-8-ol | Hydroxyl group at position 8 with ethyl substitution | Antiviral properties |

| 6-Methoxyquinoline | Methoxy group at position 6 | Anticancer activity |

The unique substitution pattern of this compound influences its solubility, reactivity, and biological activity compared to these similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the potential of quinoline derivatives, including this compound, in addressing antibiotic resistance:

- A study reported that derivatives exhibited higher antimicrobial activity than standard drugs against resistant strains like Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong efficacy .

- Another investigation focused on the synthesis of novel quinoline derivatives for enhanced antiviral activity against influenza viruses, demonstrating that modifications in the chemical structure could significantly impact their bioactivity .

Future Directions

The promising biological activity of this compound suggests several avenues for future research:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic potential.

- Mechanistic Studies : Investigating the specific pathways through which this compound exerts its antimicrobial and antiviral effects.

- Formulation Development : Exploring formulations that enhance bioavailability and target delivery to maximize therapeutic efficacy.

特性

IUPAC Name |

3-ethyl-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-9-7-10-5-4-6-11(14-2)12(10)13-8-9/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVUVMNSJBCGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=C1)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30553817 | |

| Record name | 3-Ethyl-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112955-03-0 | |

| Record name | 3-Ethyl-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。